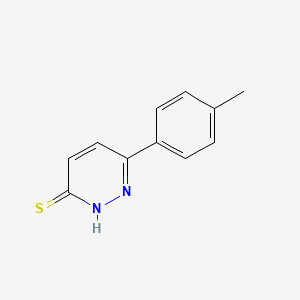

6-(4-Methylphenyl)pyridazine-3-thiol

描述

6-(4-Methylphenyl)pyridazine-3-thiol (CAS: 70420-98-3) is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylphenyl group at position 6 and a thiol (-SH) group at position 2. Its synthesis typically involves nucleophilic substitution or cyclization reactions, with characterization via IR, NMR, and mass spectrometry . The thiol group enables participation in redox reactions and metal coordination, while the 4-methylphenyl substituent enhances lipophilicity, influencing bioavailability and membrane permeability.

属性

IUPAC Name |

3-(4-methylphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXSAOLTFSTEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for 6-(4-Methylphenyl)pyridazine-3-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反应分析

Types of Reactions

6-(4-Methylphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydropyridazines.

Substitution: Thioethers or thioesters.

科学研究应用

Chemistry

6-(4-Methylphenyl)pyridazine-3-thiol serves as an important building block for synthesizing more complex heterocyclic compounds. Its thiol group can participate in various chemical reactions, including:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Substitution Reactions : The aromatic ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Biology

The compound exhibits promising biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that it has significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 30 | 60 |

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption, leading to cell cycle arrest and apoptosis in cancer cells.

Medicine

The potential therapeutic applications of this compound are under investigation, particularly in the development of new drugs for treating diseases such as cancer and infections. The compound's ability to inhibit specific enzymes involved in disease pathways makes it a candidate for further study.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Properties

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines through the inhibition of tubulin polymerization. This mechanism was validated through assays measuring cell viability and apoptosis rates.

作用机制

The mechanism of action of 6-(4-Methylphenyl)pyridazine-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to target molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 6-(4-methylphenyl)pyridazine-3-thiol with analogs differing in substituents on the pyridazine ring or aromatic moiety. Key differences in physicochemical properties, synthesis, and biological activity are highlighted.

Substituent Effects on the Aromatic Ring

a. 6-(4-Ethylphenyl)pyridazine-3-thiol (CAS: 1225550-38-8)

- Structural Difference : The methyl group in the parent compound is replaced with an ethyl group.

- Synthesis: Similar routes (e.g., Suzuki coupling or nucleophilic substitution), but ethyl-substituted precursors may require longer reaction times .

b. 6-(2-Bromophenyl)pyridazine-3-thiol (CAS: N/A)

- Structural Difference : A bromine atom replaces the methyl group at the ortho position of the phenyl ring.

- Impact: Reactivity: Bromine acts as a leaving group, enabling further functionalization (e.g., cross-coupling reactions).

Substituent Effects on the Pyridazine Ring

a. 6-(5-Methylfuran-2-yl)pyridazine-3-thiol (CAS: 2097966-29-3)

- Structural Difference : A methylfuran group replaces the 4-methylphenyl moiety.

- Impact :

b. 6-(Pyridin-2-yl)pyridazine-3-thiol (CAS: 1005036-25-8)

- Structural Difference : A pyridine ring substitutes the 4-methylphenyl group.

- Impact :

Physicochemical and Spectral Properties Comparison

生物活性

6-(4-Methylphenyl)pyridazine-3-thiol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a 4-methylphenyl group and a thiol (-SH) functional group. The presence of the thiol group is crucial for its biological activity, allowing it to engage in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition or modulation of their activity.

- Protein Interactions : The compound can interact with proteins through hydrophobic interactions, enhancing binding affinity and altering protein function .

- Antioxidant Activity : Pyridazine derivatives have been reported to exhibit antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that pyridazine derivatives possess notable antimicrobial properties. For instance, this compound has been investigated for its effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

Research indicates that pyridazine compounds can exhibit anti-inflammatory effects. In models of inflammation, this compound has shown potential in reducing inflammatory markers, suggesting its use as an anti-inflammatory agent .

Analgesic Effects

In pain models, certain pyridazine derivatives have been reported to reduce nociceptive responses significantly. For example, compounds similar to this compound have been shown to provide analgesic effects comparable to established pain relievers like indomethacin .

Case Studies

- Analgesic Activity Study : A series of pyridazine derivatives were evaluated for their analgesic effects using the mouse abdominal constriction model. One derivative exhibited over 90% inhibition of writhing responses, indicating strong analgesic potential .

- Anti-inflammatory Study : In a study assessing the anti-inflammatory properties of various pyridazines, this compound was found to significantly inhibit inflammation in animal models without causing gastric ulcerogenic effects typically associated with NSAIDs .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Methylphenyl)pyridazine-3-thiol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as cyclization of hydrazine derivatives or coupling of pyridazine precursors with substituted phenyl groups. For example, intermediates like 5-chloro-2-(4-methylphenyl)pyridine have been synthesized via palladium-catalyzed cross-coupling reactions, followed by thiolation using reagents like thiourea or Lawesson’s reagent . Optimization factors include solvent polarity (e.g., methanol or DMF), temperature (reflux conditions), and catalysts (e.g., KOH or NaH) to improve yields. Evidence shows yields ranging from 24% to 80%, with lower yields attributed to steric hindrance or side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers are expected?

- Methodology :

- 1H/13C NMR : Aromatic protons appear as multiplet signals between δ 7.1–8.5 ppm, while methyl groups resonate as singlets near δ 2.26 ppm. Thiol (-SH) protons may appear as broad signals but are often absent due to exchange in DMSO .

- IR Spectroscopy : Strong S=O (1332 cm⁻¹) and C=S (1160 cm⁻¹) stretches confirm the thiol group. Crystallography data (e.g., CCDC entries) validate bond angles and dihedral angles between pyridazine and phenyl rings .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 645 [M⁺]) and fragmentation patterns confirm molecular weight and substituent stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodology :

- Introduce substituents at the pyridazine N-1 or phenyl C-4 positions to assess electronic or steric effects. For example, alkylation of the thiol group (e.g., with methyl or benzyl halides) modulates lipophilicity and bioavailability .

- Compare bioactivity across analogs (e.g., 4-fluorophenyl or chlorophenyl variants) to identify pharmacophores. Pyridazinones with imidazole or triazole substituents show enhanced binding to targets like cyclooxygenase or bacterial enzymes .

- Use in vitro assays (e.g., MIC for antibacterial activity) paired with computational docking to prioritize candidates .

Q. What computational strategies predict the interactions of this compound with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., COX-2 or kinases) using force fields like AMBER or CHARMM. Focus on hydrogen bonding between the thiol group and catalytic residues .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Substituents like electron-withdrawing groups lower LUMO energy, enhancing electrophilic interactions .

- QSAR Models : Corrogate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to derive predictive equations .

Q. How can researchers resolve contradictions in reported synthesis yields or biological data for this compound?

- Methodology :

- Yield Discrepancies : Replicate protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere). For example, reports 80% yield using DMF and NaH, while achieved 24% in methanol—suggesting solvent polarity impacts intermediate stability .

- Bioactivity Variability : Validate assay conditions (e.g., bacterial strain specificity in MIC tests). Triazole derivatives showed activity against S. aureus but not E. coli, highlighting target selectivity .

- Statistical Analysis : Apply factorial design to isolate critical factors (e.g., temperature vs. catalyst loading) and optimize reproducibility .

Experimental Design and Data Analysis

Q. What crystallographic techniques are used to resolve the 3D structure of this compound, and how do structural features influence reactivity?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., C-S ≈ 1.68 Å) and torsion angles (e.g., 15.2° between pyridazine and phenyl planes). These parameters correlate with conjugation effects and stability under acidic conditions .

- Hirshfeld surface analysis identifies intermolecular interactions (e.g., S···H contacts) that guide crystal packing and solubility trends .

Q. How can researchers design analogs to improve the metabolic stability of this compound?

- Methodology :

- Replace the thiol (-SH) group with bioisosteres like methylsulfonyl or tetrazole to reduce oxidation susceptibility. shows sulfonamide derivatives exhibit enhanced plasma stability .

- Introduce fluorine at the phenyl ring to block cytochrome P450-mediated metabolism. Fluorinated pyridazinones demonstrate longer half-lives in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。